molecular formula C30H46O5 B13798623 [(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate

[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate

Cat. No.: B13798623
M. Wt: 486.7 g/mol
InChI Key: AEQPDNFDABVERI-CJUKITQCSA-N
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Description

The compound “[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate” is a complex organic molecule with a unique structure. This compound is characterized by multiple chiral centers, acetyl and formyl functional groups, and a hydroxybutanoate ester moiety. Such compounds are often of interest in various fields of scientific research due to their potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate” typically involves multi-step organic synthesis. The process may start with the construction of the core chrysen structure, followed by the introduction of the acetyl and formyl groups through selective functionalization reactions. The final step often involves esterification with 3-hydroxybutanoic acid under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex molecules may involve advanced techniques such as flow chemistry, which allows for continuous synthesis and improved reaction control. Catalysts and optimized reaction conditions are crucial for achieving high yields and purity in industrial settings.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: Functional groups can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions may vary depending on the desired substitution, often involving nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, such compounds may be studied for their potential biological activities, including anti-inflammatory, anti-cancer, or antimicrobial properties.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications, particularly if they exhibit significant biological activity.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    [(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate: is unique due to its specific functional groups and chiral centers.

    Similar compounds: may include other chrysen derivatives with different substituents or ester groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical and biological properties compared to other similar molecules.

Properties

Molecular Formula

C30H46O5

Molecular Weight

486.7 g/mol

IUPAC Name

[(4aS,4bR,6R,6aS,7R,10aS,10bR,12aS)-8-acetyl-7-formyl-1,1,4a,6a,10b-pentamethyl-2,3,4,4b,5,6,7,10,10a,11,12,12a-dodecahydrochrysen-6-yl] 3-hydroxybutanoate

InChI

InChI=1S/C30H46O5/c1-18(32)15-26(34)35-25-16-24-28(5)13-8-12-27(3,4)22(28)11-14-29(24,6)23-10-9-20(19(2)33)21(17-31)30(23,25)7/h9,17-18,21-25,32H,8,10-16H2,1-7H3/t18?,21-,22-,23-,24+,25+,28-,29-,30+/m0/s1

InChI Key

AEQPDNFDABVERI-CJUKITQCSA-N

Isomeric SMILES

CC(CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCCC([C@@H]3CC[C@]2([C@H]4[C@]1([C@H](C(=CC4)C(=O)C)C=O)C)C)(C)C)C)O

Canonical SMILES

CC(CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C(C(=CC4)C(=O)C)C=O)C)C)(C)C)C)O

Origin of Product

United States

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